LSD1 Inhibition Potency: Ki = 50 nM vs. TAAR1-Agonist 2-Aminooxazolines
5,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-amine exhibits an LSD1 inhibitory Ki of 50 nM (pH 7.4, 37°C), as reported in BindingDB from patent US9487512 [1]. By contrast, the structurally related 2-aminooxazoline RO5166017 (compound 12 in Galley et al.) is a TAAR1 agonist with an EC₅₀ of 15 nM at TAAR1 and no reported LSD1 activity, while compound 48 (RO5263397) displays even higher TAAR1 potency (EC₅₀ = 2 nM) [2]. This demonstrates that the 5,5-dimethyl substitution pattern on the 4,5-dihydro-1,3-oxazol-2-amine core directs pharmacological activity away from TAAR1 agonism and toward LSD1 inhibition, a property not shared by the 4-substituted or 4,5-disubstituted analogs prominent in the TAAR1 literature.
| Evidence Dimension | LSD1 inhibitory activity (Ki) |
|---|---|
| Target Compound Data | Ki = 50 nM (LSD1 inhibition, pH 7.4, 37°C) |
| Comparator Or Baseline | RO5166017: no LSD1 activity reported; TAAR1 EC₅₀ = 15 nM. RO5263397: TAAR1 EC₅₀ = 2 nM. |
| Quantified Difference | Target compound engages LSD1 (Ki = 50 nM); comparators are TAAR1-selective with no detectable LSD1 inhibition. |
| Conditions | In vitro enzyme inhibition assay; human recombinant LSD1; BindingDB assay ID linked to US Patent US9487512. |
Why This Matters
Procurement for LSD1-focused epigenetic research requires a compound with verified, quantifiable on-target activity, and 5,5-dimethyl substitution uniquely shifts target engagement away from the TAAR1/adrenergic pathways that dominate the 2-aminooxazoline chemical space.
- [1] BindingDB. BDBM256457 (US9487512, 1). Ki = 50 nM for LSD1 inhibition. View Source
- [2] Galley G, Beurier A, Décoret G, Goergler A, Hutter R, Mohr S, et al. Discovery and Characterization of 2-Aminooxazolines as Highly Potent, Selective, and Orally Active TAAR1 Agonists. ACS Med Chem Lett. 2015;7(2):192-197. View Source
